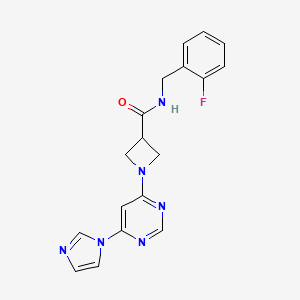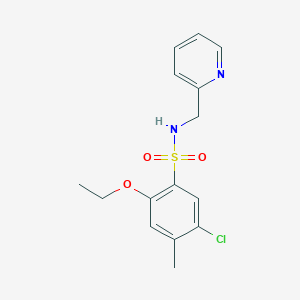![molecular formula C15H19NO4S B2831231 N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1903126-33-9](/img/structure/B2831231.png)
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound also includes a benzo[d][1,3]dioxole moiety, which is a type of aromatic ether.
Molecular Structure Analysis
The tetrahydropyran ring in this compound is a common structural motif in many organic compounds, including some sugars like glucose . The benzo[d][1,3]dioxole moiety is a type of aromatic ether, which could contribute to the compound’s overall stability and reactivity.Chemical Reactions Analysis
The tetrahydropyran ring and the benzo[d][1,3]dioxole moiety in this compound could potentially undergo a variety of chemical reactions. For example, tetrahydropyranyl ethers are known to be resilient to a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, tetrahydropyran is a colourless volatile liquid .Mécanisme D'action
The mechanism of action of N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell proliferation and survival. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, the compound has been found to exhibit anti-inflammatory and antioxidant properties. This compound has also been shown to have a protective effect on the liver, reducing liver damage caused by toxic chemicals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several advantages for laboratory experiments. The compound is relatively easy to synthesize, and its antitumor activity can be easily measured using standard cell viability assays. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide. One area of interest is the development of new cancer therapies based on the compound. Another potential direction is the study of this compound's anti-inflammatory and antioxidant properties for the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2-(bromomethyl)benzo[d][1,3]dioxole with tetrahydro-2H-pyran-4-thiol in the presence of a base such as potassium carbonate. The resulting intermediate can then be converted to this compound by reacting with Boc2O in the presence of a catalyst such as DMAP.
Applications De Recherche Scientifique
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide has been studied extensively for its potential application in drug discovery. The compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c17-15(11-1-2-13-14(9-11)20-10-19-13)16-5-8-21-12-3-6-18-7-4-12/h1-2,9,12H,3-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAENVKSKKVIXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
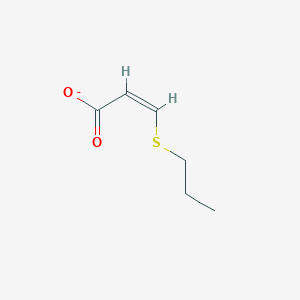
![1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2831149.png)
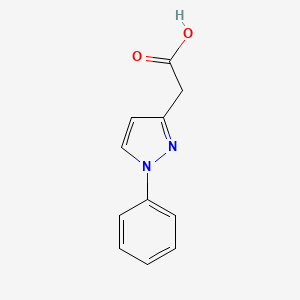
![4-tert-butyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2831152.png)
![4-[2-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2831154.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxypropanamido)benzofuran-2-carboxamide](/img/structure/B2831157.png)
![5-[2-(2,4-Difluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2831159.png)
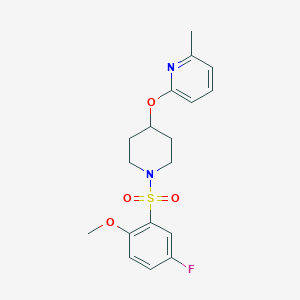
![3-phenyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide](/img/structure/B2831162.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2831163.png)
